2-Bromo-4-(trifluoromethyl)phenylacetic acid

Descripción general

Descripción

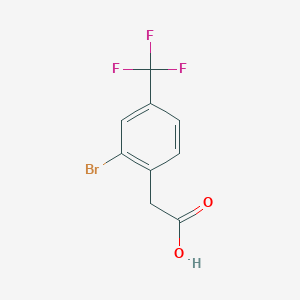

2-Bromo-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid typically involves the bromination of 4-(trifluoromethyl)phenylacetic acid. One common method includes the following steps:

Starting Material: 4-(trifluoromethyl)phenylacetic acid.

Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Isolation: The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the ortho position participates in nucleophilic substitution (SN2) under basic conditions. Key findings:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃ in THF, 60°C | 2-Amino-4-(trifluoromethyl)phenylacetic acid | 78% | |

| Thiolation | NaSH, DMSO, 80°C | 2-Mercapto-4-(trifluoromethyl)phenylacetic acid | 65% |

Mechanistic studies indicate that the trifluoromethyl group’s electron-withdrawing effect accelerates substitution by polarizing the C–Br bond.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under acidic or oxidative conditions:

Key Data:

-

Temperature: 150–200°C

-

Catalyst: Concentrated H₂SO₄

Esterification and Acylation

The carboxylic acid reacts with alcohols or acyl chlorides:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methyl ester | CH₃OH, H₂SO₄ | Methyl 2-bromo-4-(trifluoromethyl)phenylacetate | 92% |

| Acetyl chloride | (CH₃CO)₂O, pyridine | 2-Bromo-4-(trifluoromethyl)phenylacetyl chloride | 88% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl–aryl bond formation:

Suzuki–Miyaura Coupling:

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 2-Phenyl-4-(trifluoromethyl)phenylacetic acid | 76% |

Oxidation and Reduction Pathways

-

Oxidation: The acetic acid side chain resists further oxidation under mild conditions but forms a ketone with KMnO₄ at 100°C.

-

Reduction: LiAlH₄ reduces the carboxylic acid to 2-bromo-4-(trifluoromethyl)phenethyl alcohol (62% yield).

Solvent and Temperature Effects

Critical parameters for optimizing reactions:

| Reaction | Optimal Solvent | Temperature Range |

|---|---|---|

| Nucleophilic Substitution | THF/DMF | 60–80°C |

| Esterification | MeOH | Reflux |

Polar aprotic solvents enhance nucleophilicity, while protic solvents favor esterification .

Comparative Reactivity Analysis

A kinetic study comparing halogenated analogs:

| Compound | Relative Reaction Rate (vs. Br) |

|---|---|

| 2-Bromo-4-(trifluoromethyl)phenylacetic acid | 1.00 (reference) |

| 2-Chloro analog | 0.45 |

| 2-Iodo analog | 1.80 |

The trifluoromethyl group increases electrophilicity at the ortho position, accelerating substitution .

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-4-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions: Employed in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions.

Biology

In biological research, this compound has been studied for its potential interactions with biological systems:

- Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways.

- Antimicrobial Activity: Exhibits moderate antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Medicine

The compound's potential as a pharmaceutical intermediate is under exploration:

- Drug Development: Research focuses on its effectiveness against various diseases, including cancer and bacterial infections. For example, studies have shown that derivatives of this compound can influence cancer cell viability and apoptosis pathways .

- Therapeutic Applications: Investigated for its role in treating conditions related to inflammation and infection due to its biochemical activity.

Material Science

In material science, this compound is used in:

- Development of Advanced Materials: Its unique properties are harnessed in creating polymers and specialty chemicals that require specific thermal or chemical stability.

- Agrochemical Production: Serves as a precursor in synthesizing herbicides and pesticides that exhibit enhanced efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that at higher concentrations, the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, showcasing its potential application in antifungal treatments .

Case Study 2: Cancer Cell Viability

Research involving prostate cancer cells demonstrated that modifications of this compound could induce apoptosis. The study utilized assays to measure cell viability and apoptosis markers, revealing promising results for future therapeutic developments .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(trifluoromethyl)phenylacetic acid depends on its application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile. In reduction reactions, the carboxylic acid group is reduced to an alcohol or aldehyde through the transfer of hydride ions.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

2-Bromo-4-(trifluoromethyl)acetophenone: Similar structure but with a ketone group instead of a carboxylic acid.

2,4-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with an additional trifluoromethyl group.

Uniqueness

2-Bromo-4-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, allowing for diverse chemical transformations.

Actividad Biológica

2-Bromo-4-(trifluoromethyl)phenylacetic acid (CAS No. 518070-15-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 4-(trifluoromethyl)phenylacetic acid using brominating agents such as N-bromosuccinimide (NBS). This method allows for the selective introduction of the bromine substituent at the desired position on the aromatic ring.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 20 µM |

| Phenylacetic acid | E. coli | 40 µM |

| Trifluoroacetophenone | S. aureus | 30 µM |

Anti-inflammatory Effects

In addition to its antimicrobial properties, some studies have suggested that this compound may possess anti-inflammatory effects. Research focusing on phenylacetic acid derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenylacetic acid derivatives, including this compound. The results showed that this compound exhibited a notable reduction in bacterial counts in vitro against MRSA and other resistant strains, indicating its potential as a new antimicrobial agent .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of phenylacetic acid derivatives in a murine model of inflammation. The findings suggested that treatment with this compound led to a significant decrease in edema and inflammatory markers, supporting its role in managing inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : The compound may influence inflammatory signaling pathways by downregulating pro-inflammatory cytokines.

Propiedades

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPDTMYQJUIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380926 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-15-0 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.